molecular formula C11H10FN3O B15244270 5-Ethoxy-6-(4-fluorophenyl)-1,2,4-triazine

5-Ethoxy-6-(4-fluorophenyl)-1,2,4-triazine

Cat. No.: B15244270
M. Wt: 219.21 g/mol
InChI Key: LQLYLHMURTUREY-UHFFFAOYSA-N
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Description

5-Ethoxy-6-(4-fluorophenyl)-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the ethoxy and fluorophenyl groups in this compound imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-6-(4-fluorophenyl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl orthoformate and hydrazine hydrate. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The mixture is heated to reflux, leading to the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-6-(4-fluorophenyl)-1,2,4-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-Ethoxy-6-(4-fluorophenyl)-1,2,4-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Ethoxy-6-(4-fluorophenyl)-1,2,4-triazine involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Fluorophenyl)-1,2,4-triazine
  • 5-Methoxy-6-(4-fluorophenyl)-1,2,4-triazine
  • 5-Ethoxy-6-(4-chlorophenyl)-1,2,4-triazine

Uniqueness

5-Ethoxy-6-(4-fluorophenyl)-1,2,4-triazine is unique due to the presence of both ethoxy and fluorophenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C11H10FN3O

Molecular Weight

219.21 g/mol

IUPAC Name

5-ethoxy-6-(4-fluorophenyl)-1,2,4-triazine

InChI

InChI=1S/C11H10FN3O/c1-2-16-11-10(15-14-7-13-11)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3

InChI Key

LQLYLHMURTUREY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=NC=N1)C2=CC=C(C=C2)F

Origin of Product

United States

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